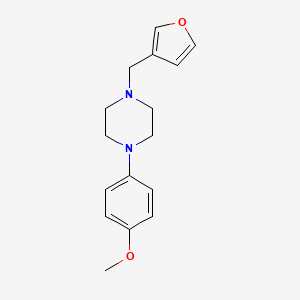
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. In
作用机制
The mechanism of action of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, studies have suggested that 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine exerts its antiviral effects by inhibiting viral DNA synthesis. 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The anti-inflammatory effects of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has been shown to have a low toxicity profile in animal studies. However, further studies are needed to determine the long-term effects of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine on human health. 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has been found to cross the blood-brain barrier, which may make it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine is its low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine derivatives with improved solubility and bioavailability. Another direction is the investigation of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine in humans.
合成方法
The synthesis of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine involves the reaction of 4-methoxybenzaldehyde with 3-furylacetic acid to form 1-(3-furylmethyl)-4-methoxybenzene. This intermediate compound is then reacted with piperazine in the presence of a catalyst to produce 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine. The yield of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine can be improved by optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.
科学研究应用
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has also been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. In addition, 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
1-(furan-3-ylmethyl)-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-16-4-2-15(3-5-16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYLDIZZZGTGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385545 |
Source


|
| Record name | 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)-4-(4-methoxyphenyl)piperazine | |
CAS RN |
5264-89-1 |
Source


|
| Record name | 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
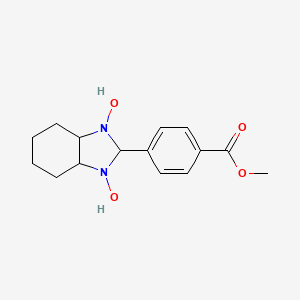
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
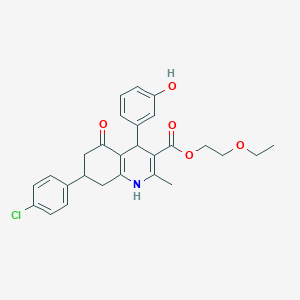
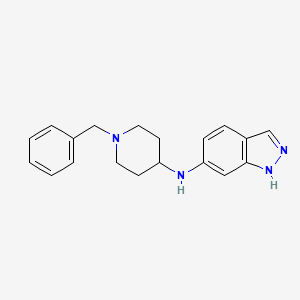
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
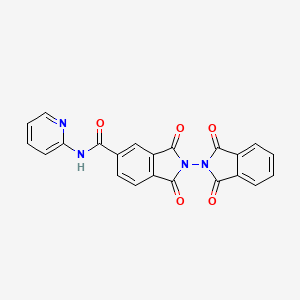
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
